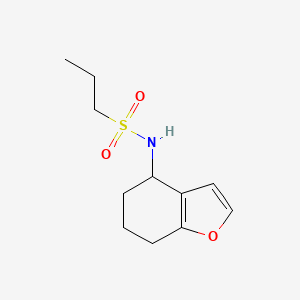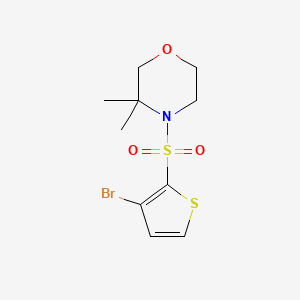
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide, also known as TPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPSB is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
科学研究应用
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies. In drug discovery, N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been used as a lead compound for the development of new drugs that target specific molecular pathways.
作用机制
The mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has also been shown to inhibit the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of ion channels in the brain, and the inhibition of cancer cell growth. N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of using N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide in lab experiments is its ability to inhibit specific enzymes and receptors, making it a useful tool for studying molecular pathways. However, one limitation of using N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide, including the development of new drugs that target specific molecular pathways, the investigation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide's neuroprotective effects in animal models of neurodegenerative diseases, and the exploration of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide's potential as a tool for studying ion channels in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide and its potential applications in various scientific research fields.
合成方法
The synthesis of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide can be achieved through several methods, including the reaction of 4-hydroxy-2-butanone with 4,5,6,7-tetrahydrobenzofuran in the presence of a strong acid catalyst. Another method involves the reaction of 4-hydroxy-2-butanone with 4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods result in the formation of N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide as a white crystalline solid.
属性
IUPAC Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-8-16(13,14)12-10-4-3-5-11-9(10)6-7-15-11/h6-7,10,12H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINIZLUOOIISD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)propane-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)

![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)

![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
